

CAS number for t-Boc-N-amido-PEG5-Tos

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: t-Boc-N-amido-PEG5-Tos

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An In-Depth Technical Guide to t-Boc-N-amido-PEG5-Tos

Introduction

t-Boc-N-amido-PEG5-Tos is a heterobifunctional crosslinker extensively utilized in chemical biology, drug development, and materials science.[1][2][3] Structurally, it comprises three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal tosylate (Tosyl) group. This configuration provides orthogonal reactivity, allowing for sequential or site-specific conjugation of different molecules. The central PEG chain is hydrophilic, which enhances the solubility of the molecule and any conjugate derived from it in aqueous media.[1][4] This guide details the properties, core functionalities, and common experimental protocols involving this versatile linker.

Physicochemical and Technical Data

The fundamental properties of **t-Boc-N-amido-PEG5-Tos** are summarized below, providing essential data for its handling, storage, and use in experimental design.



Property	Value	Reference
CAS Number	1404111-69-8	[1]
Molecular Formula	C22H37NO9S	[1]
Molecular Weight	491.6 g/mol	[1]
IUPAC Name	2,2-dimethyl-4-oxo- 3,8,11,14,17-pentaoxa-5- azanonadecan-19-yl 4- methylbenzenesulfonate	
Purity	Typically ≥95%	[1]
Appearance	Liquid	
Solubility	Soluble in DMSO, DCM, DMF	[1]
Storage Conditions	-20°C, sealed, away from moisture	[1]

Core Functionalities and Reaction Mechanisms

The utility of **t-Boc-N-amido-PEG5-Tos** stems from its two distinct reactive ends, separated by a solubility-enhancing spacer.

- t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[1][5] This process, known as deprotection, is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6] The acid-catalyzed cleavage generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine as an ammonium salt.[6]
- PEG5 Spacer: The polyethylene glycol chain consists of five ethylene glycol units. This
 spacer is highly hydrophilic, flexible, and non-immunogenic. Its inclusion in a molecule or
 conjugate can increase aqueous solubility, improve pharmacokinetic properties by reducing
 renal clearance, and provide spatial separation between conjugated moieties.[7][8]



• Tosyl Group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group for nucleophilic substitution reactions (SN2).[1][3][9] Its reactivity is due to the stability of the resulting p-toluenesulfonate anion, which is highly delocalized.[10] The tosylated end of the PEG linker reacts readily with various nucleophiles, including amines, thiols, and hydroxyl groups, to form stable covalent bonds.[3][11]

Experimental Protocols

The orthogonal nature of the Boc-amine and tosyl groups allows for a two-stage conjugation strategy. Below are detailed, generalized protocols for the key reactions involving this linker.

Protocol 1: Deprotection of the t-Boc Group

This procedure exposes the primary amine, making it available for subsequent conjugation.

Materials:

- t-Boc-N-amido-PEG5-Tos
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and standard glassware
- Thin-Layer Chromatography (TLC) supplies

Procedure:

 Dissolution: Dissolve the t-Boc-N-amido-PEG5-Tos (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.



- Acid Addition: Add TFA to the solution. A common reaction cocktail is a 1:1 mixture of TFA and DCM.[5] Stir the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed (typically 1-4 hours).[12]
- Quenching and Neutralization: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding the reaction mixture to a chilled, saturated NaHCO₃ solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, N-amido-PEG5-Tos, as an ammonium salt.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This procedure demonstrates the conjugation of the tosyl-activated linker to a primary amine on a target molecule (e.g., a protein or small molecule ligand).

Materials:

- N-amido-PEG5-Tos (from Protocol 1 or a related compound)
- Target molecule with a primary amine (e.g., Lysine side chain on a protein)
- Aprotic polar solvent (e.g., DMF or DMSO)
- Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reaction vessel and magnetic stirrer

Procedure:

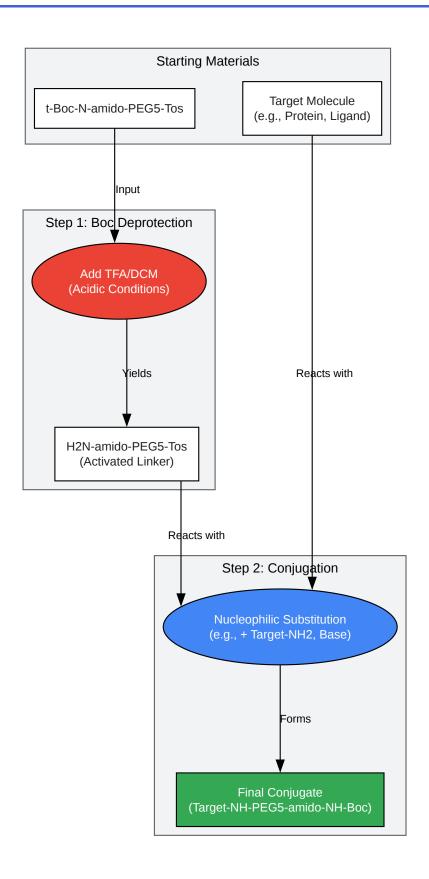


- Dissolution: Dissolve the target molecule and the PEG-Tos linker in the chosen anhydrous solvent. If working with proteins, this reaction is typically performed in an aqueous buffer at a slightly basic pH (7.5-8.5).
- Base Addition: Add the tertiary amine base to the reaction mixture (typically 2-3 equivalents relative to the linker). The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
 [13]
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.[13]
- Reaction Monitoring: Monitor the formation of the product by an appropriate analytical method, such as LC-MS or HPLC.
- Work-up and Purification: Once the reaction is complete, the work-up will depend on the nature of the product.
 - For small molecules: The solvent can be removed under vacuum, and the residue purified using column chromatography.[14]
 - For proteins/biomolecules: The conjugated product is typically purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualization

The following diagram illustrates the logical workflow for using **t-Boc-N-amido-PEG5-Tos** in a two-step bioconjugation process, such as in the synthesis of an Antibody-Drug Conjugate (ADC) or a PROTAC.





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Caption: Workflow for two-step conjugation using **t-Boc-N-amido-PEG5-Tos**.



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- To cite this document: BenchChem. [CAS number for t-Boc-N-amido-PEG5-Tos].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8200026#cas-number-for-t-boc-n-amido-peg5-tos]

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